![molecular formula C24H32N4O4 B2361816 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034505-63-8](/img/structure/B2361816.png)
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrrolo[3,2,1-ij]quinolin-8-yl group and a tetrahydro-2H-pyran-4-yl)piperidin-4-yl group, linked by an oxalamide moiety. These groups are common in many biologically active compounds and could potentially confer interesting properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain several cyclic structures, including a tetrahydro-2H-pyran ring and a piperidine ring. The presence of these rings could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. The oxalamide group could potentially undergo hydrolysis, and the cyclic structures might be involved in various ring-opening or ring-closing reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity and influence its solubility. The oxalamide group could form hydrogen bonds, which might affect its interactions with other molecules .Scientific Research Applications
Synthesis and Biological Activity
A diverse range of synthetic methods and biological activities associated with pyrroloquinoline derivatives have been explored in scientific research. For example, the synthesis of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids led to the discovery of compounds with potent antibacterial activity and DNA gyrase inhibition. This study established quantitative structure-activity relationships (QSARs) that correlate antibacterial potency with specific molecular parameters, highlighting the importance of the cyclopropyl group for enhanced activity (Domagala et al., 1988).
Photophysical Properties
The photophysical properties of pyrroloquinoline derivatives have been investigated, demonstrating their potential as fluorescent dyes. For instance, the study on LD-425 and LD-423 revealed their solvatochromic behavior and intramolecular charge transfer characteristics, which could be leveraged in developing new fluorescent materials (Deepa et al., 2013).
Anticoagulant Properties
Research into pyrroloquinoline derivatives has also uncovered their potential in anticoagulant therapies. The synthesis of 2H-pyrano[3,2-g]quinolin-2-ones containing a pyrimidinone moiety led to the discovery of compounds with significant inhibitory activity against blood coagulation factors Xa and XIa, indicating their potential for development into new anticoagulant drugs (Potapov et al., 2021).
Antiplasmodial and Antifungal Activity
The exploration of pyrroloquinoline derivatives for their antiplasmodial and antifungal activities has yielded promising results. The synthesis of functionalized aminoquinolines showed moderate potency against the malaria parasite Plasmodium falciparum, and some derivatives also exhibited promising antifungal activities, suggesting their potential as therapeutic agents in treating infectious diseases (Vandekerckhove et al., 2015).
Antitumor Agents
The development of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones has demonstrated potent anti-proliferative activity against various human cancer cell lines, highlighting the potential of pyrroloquinoline derivatives as antitumor agents. These compounds exhibit strong cytotoxic activity while sparing normal cells, indicating their specificity and potential for further development as cancer therapies (Huang et al., 2013).
Safety and Hazards
Future Directions
The study and development of new compounds is a key aspect of fields like medicinal chemistry and materials science. If this compound shows promising properties, it could be the subject of future research efforts. This could include studies to optimize its synthesis, investigations of its mechanism of action, or the development of new applications .
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as an inhibitor of EGFR . It binds to the ATP-binding site of EGFR, preventing the activation of the intrinsic protein-tyrosine kinase activity of the receptor. This leads to inhibition of the signal transduction pathways which are implicated in the proliferation and survival of cancer cells.
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c29-21-2-1-17-13-19(14-18-5-10-28(21)22(17)18)26-24(31)23(30)25-15-16-3-8-27(9-4-16)20-6-11-32-12-7-20/h13-14,16,20H,1-12,15H2,(H,25,30)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAUZALSHKYTEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361734.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2361735.png)
![1-(2,5-Dimethylbenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2361736.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2361741.png)
![3-(4-Isopropylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2361743.png)
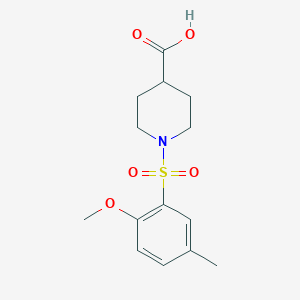
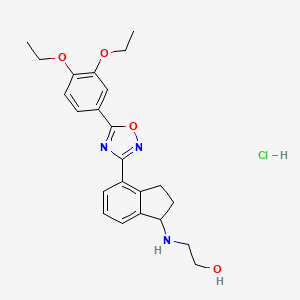

![7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2361749.png)
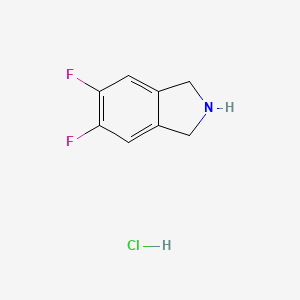
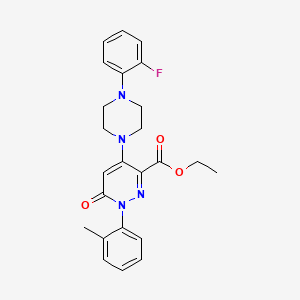
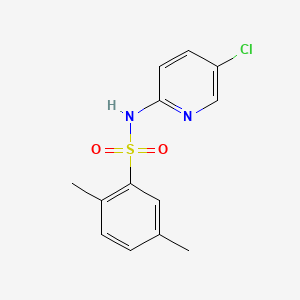
![N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2361755.png)
